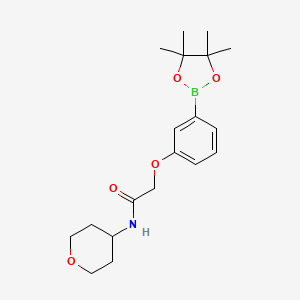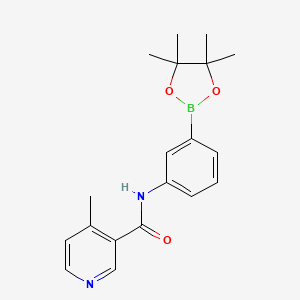![molecular formula C14H9F3N2O B8162721 3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162721.png)
3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that features a biphenyl structure with an amino group, a trifluoromethoxy group, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl boronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and purity. This could include continuous flow reactors and advanced purification techniques to ensure high-quality product.
化学反応の分析
Types of Reactions
3-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
3-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation
作用機序
The mechanism of action of 3-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in its biological role .
類似化合物との比較
Similar Compounds
- 3-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile
- 3-Amino-4’-(methoxy)-[1,1’-biphenyl]-2-carbonitrile
- 3-Amino-4’-(fluoro)-[1,1’-biphenyl]-2-carbonitrile
Uniqueness
3-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .
特性
IUPAC Name |
2-amino-6-[4-(trifluoromethoxy)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-10-6-4-9(5-7-10)11-2-1-3-13(19)12(11)8-18/h1-7H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOAXUGOXGKDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C#N)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Benzyl-5-bromo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B8162662.png)







![3-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162702.png)
![3-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162708.png)
![3-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162715.png)
![3-Amino-4'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162729.png)
![3-Amino-4'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162739.png)

